

# (S)-(-)-1,2-Epoxybutane chemical properties

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## Compound of Interest

Compound Name: (S)-(-)-1,2-Epoxybutane

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An In-Depth Technical Guide to **(S)-(-)-1,2-Epoxybutane**: Properties, Synthesis, and Applications

## Introduction

**(S)-(-)-1,2-Epoxybutane**, also known as (S)-2-ethyloxirane, is a chiral epoxide that stands as a cornerstone in modern stereoselective organic synthesis.[1][2] Its significance is derived from the strained three-membered ether ring combined with a defined stereocenter, making it a highly valuable C4 chiral building block. This unique structural feature allows for regio- and stereospecific ring-opening reactions, providing access to a wide array of enantiomerically pure compounds.[3] For researchers and professionals in drug development and fine chemical synthesis, mastering the reactivity and handling of this compound is paramount for the construction of complex molecular architectures with precise stereochemical control, which is often critical for biological activity.[2][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, and key applications of **(S)-(-)-1,2-Epoxybutane**, grounded in established scientific principles and field-proven insights.

## Physicochemical and Stereochemical Properties

**(S)-(-)-1,2-Epoxybutane** is a colorless, volatile liquid with a characteristic ethereal odor.[5][6] The presence of a stereocenter at the C2 position dictates its chiroptical properties and its utility in asymmetric synthesis.[2] Its physical and chemical characteristics are well-documented, providing a solid foundation for its application in various synthetic protocols.

Table 1: Physicochemical Properties of **(S)-(-)-1,2-Epoxybutane**

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	[7][8]
Molecular Weight	72.11 g/mol	[5][7]
CAS Number	30608-62-9	[7][9]
Appearance	Colorless liquid	[5][9]
Boiling Point	63 °C (lit.)	[7][10]
Density	0.837 g/mL at 25 °C (lit.)	[7][10]
Refractive Index (n <sub>20/D</sub> )	1.386 (lit.)	[7][10]
Optical Activity ([α] <sub>20/D</sub> )	-10°, neat	[7]
Flash Point	-12.2 °C (-10.0 °F) - closed cup	[7]
Solubility	Soluble in water and miscible with most organic solvents.[5][6]	[5][6]
SMILES String	<chem>CC[C@H]1CO1</chem>	[7][9]
InChI Key	RBACIKXCRWGCBB-BYPYZUCNSA-N	[7][9]

## Stereoselective Synthesis: The Jacobsen-Katsuki Epoxidation

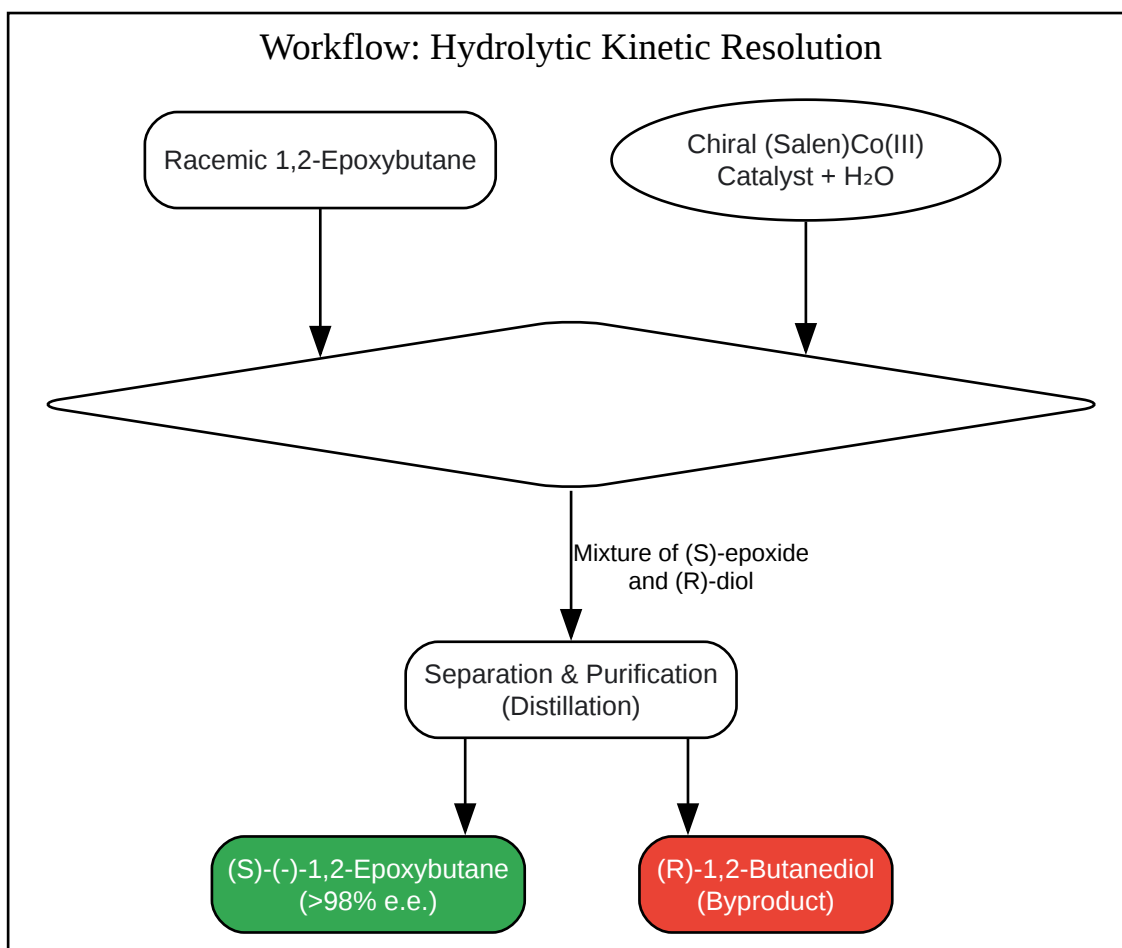
The reliable and large-scale synthesis of enantiomerically pure epoxides is critical for their use in drug development. While several methods exist, the Jacobsen-Katsuki epoxidation stands out for its efficiency and high stereoselectivity. An analogous and widely adopted method for producing chiral epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic epoxides, which also often employs a Jacobsen-type catalyst. This approach is predicated on the selective reaction of one enantiomer from a racemic mixture, leaving the desired, unreacted enantiomer in high enantiomeric excess.

The causality behind this choice of methodology lies in the precision of the chiral salen-metal complex catalyst. The catalyst creates a chiral environment that preferentially catalyzes the ring-opening of the (R)-enantiomer, for instance, leaving the (S)-enantiomer untouched and thus enantiomerically enriched.

## Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxybutane

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

- **Catalyst Preparation:** A chiral (Salen)Co(III) complex (Jacobsen's catalyst) is either purchased or synthesized according to established literature procedures.
- **Reaction Setup:** A reaction vessel is charged with racemic 1,2-epoxybutane and a suitable solvent (e.g., tert-butyl methyl ether).
- **Catalyst Addition:** The (Salen)Co(III) catalyst is added to the solution (typically 0.2-0.5 mol%).
- **Initiation:** The reaction is initiated by the slow addition of water (0.5-0.6 equivalents relative to the epoxide). The reaction is typically stirred at room temperature.
- **Monitoring:** The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining **(S)-(-)-1,2-Epoxybutane**.
- **Workup:** Once the desired e.e. is achieved (typically >98%), the reaction is quenched. The mixture is filtered to remove the catalyst, and the organic layer is separated.
- **Purification:** The resulting solution, now enriched in **(S)-(-)-1,2-Epoxybutane**, is purified by fractional distillation to remove the solvent and the diol byproduct formed from the (R)-enantiomer.



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Caption: Jacobsen HKR Workflow for **(S)-(-)-1,2-Epoxybutane**.

## Reactivity: The Chemistry of the Epoxide Ring

The synthetic utility of **(S)-(-)-1,2-Epoxybutane** is dominated by the high reactivity of its strained three-membered ring.<sup>[11]</sup> This ring strain facilitates nucleophilic ring-opening reactions that proceed with high regioselectivity and stereospecificity, depending on the reaction conditions.

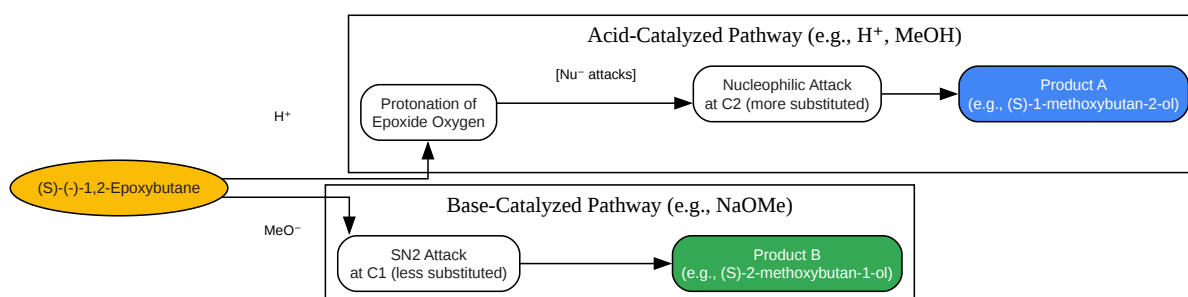
### Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then preferentially attacks the more substituted carbon atom (C2).<sup>[12]</sup> This regioselectivity is attributed to the development of a

partial positive charge on the more substituted carbon in the transition state, which can better stabilize it. The reaction proceeds with inversion of configuration at the attacked stereocenter.

## Base-Catalyzed Ring-Opening

In the presence of a strong, non-bulky nucleophile under basic or neutral conditions, the reaction follows a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the ethyl group, the attack occurs preferentially at the less substituted carbon atom (C1). This reaction also proceeds with a clean inversion of stereochemistry.



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Caption: Regioselective Ring-Opening of **(S)-(-)-1,2-Epoxybutane**.

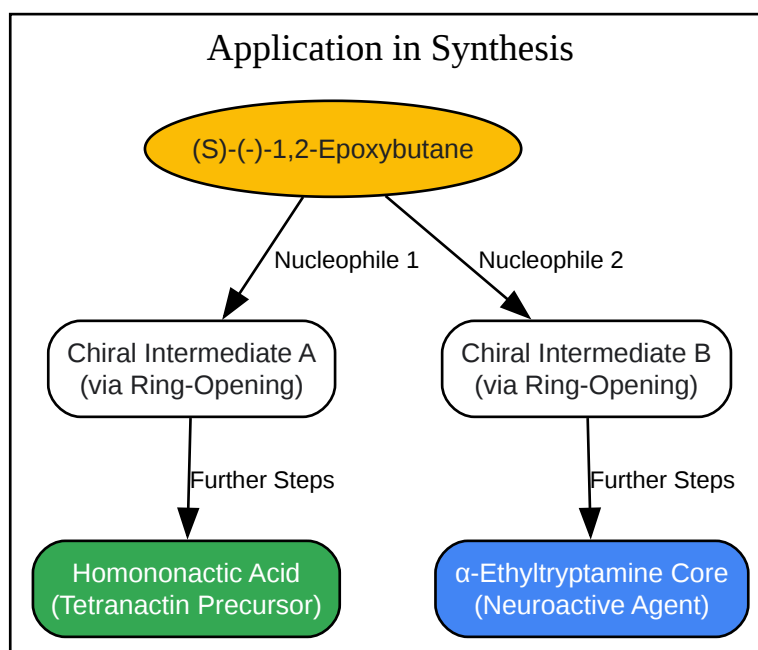
## Applications in Pharmaceutical and Chemical Synthesis

The ability to introduce specific stereochemistry makes **(S)-(-)-1,2-Epoxybutane** an indispensable intermediate in the synthesis of biologically active molecules and other high-value chemicals.<sup>[4][11]</sup>

- **Antibiotic Synthesis:** It serves as a key starting material for preparing (+)- and (-)-homononactic acids, which are crucial intermediates in the total synthesis of the cyclic

antibiotic tetranactin.[7]

- Prostaglandin Synthesis: The compound is used to prepare chiral phosphorus synthons, which are then applied in the synthesis of phytoprostane B1 type I, a member of a class of compounds with diverse biological activities.[1][7]
- Neurologically Active Compounds: It is a building block for the synthesis of  $\alpha$ -ethyltryptamines, which act as dual dopamine-serotonin releasers and have potential applications in treating neurological disorders.[1][10]
- Catalysis: **(S)-(-)-1,2-Epoxybutane** is used in the preparation of Europium-based precatalysts that are effective in the Mukaiyama Aldol reaction, a fundamental carbon-carbon bond-forming reaction.[1][7]



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Caption: Role as a Versatile Chiral Starting Material.

## Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of this reactive and hazardous chemical. **(S)-(-)-1,2-Epoxybutane** is a highly flammable liquid and is harmful if

inhaled, swallowed, or absorbed through the skin.[13][14][15] It is also suspected of causing cancer.[5][7]

- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14] Work should be conducted in a well-ventilated chemical fume hood.[14]
- Storage: Store in a cool, dry, well-ventilated area away from sources of ignition in a tightly sealed container.[13][14] It is classified as a flammable liquid.[7]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Take precautionary measures against static discharge.[13] Containers must be carefully resealed after use and kept upright.[13]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**(S)-(-)-1,2-Epoxybutane** is more than a simple chemical reagent; it is an enabling tool for precision in organic synthesis. Its defined stereochemistry and predictable reactivity through regio- and stereocontrolled ring-opening reactions provide a reliable pathway to complex, enantiomerically pure molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for innovation and the development of next-generation chemical entities.

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